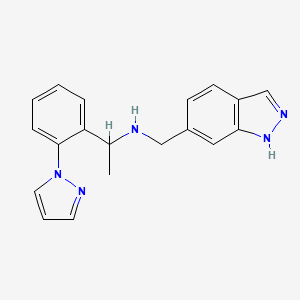
N-(1H-indazol-6-ylmethyl)-1-(2-pyrazol-1-ylphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1H-indazol-6-ylmethyl)-1-(2-pyrazol-1-ylphenyl)ethanamine” is a synthetic organic compound that belongs to the class of indazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-indazol-6-ylmethyl)-1-(2-pyrazol-1-ylphenyl)ethanamine” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Indazole Core: Starting from commercially available precursors, the indazole core can be synthesized through cyclization reactions.
Functionalization: The indazole core is then functionalized with a methyl group at the 6-position.
Coupling with Pyrazole: The functionalized indazole is coupled with a pyrazole derivative through a nucleophilic substitution reaction.
Final Assembly: The final step involves the formation of the ethanamine linkage, typically through reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“N-(1H-indazol-6-ylmethyl)-1-(2-pyrazol-1-ylphenyl)ethanamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “N-(1H-indazol-6-ylmethyl)-1-(2-pyrazol-1-ylphenyl)ethanamine” can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of indazole and pyrazole are often explored for their potential as anti-inflammatory, anticancer, or antimicrobial agents.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of “N-(1H-indazol-6-ylmethyl)-1-(2-pyrazol-1-ylphenyl)ethanamine” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indazole Derivatives: Compounds like indazole-3-carboxylic acid.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone.
Uniqueness
“N-(1H-indazol-6-ylmethyl)-1-(2-pyrazol-1-ylphenyl)ethanamine” is unique due to its specific combination of indazole and pyrazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
IUPAC Name |
N-(1H-indazol-6-ylmethyl)-1-(2-pyrazol-1-ylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-14(17-5-2-3-6-19(17)24-10-4-9-22-24)20-12-15-7-8-16-13-21-23-18(16)11-15/h2-11,13-14,20H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWXTKYMBDTQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2C=CC=N2)NCC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
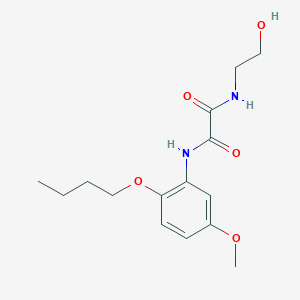
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B6970537.png)
![(3-Chloropyridin-4-yl)-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B6970541.png)
![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B6970549.png)
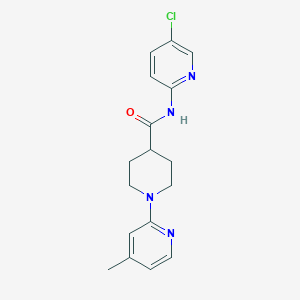
![(5-Chlorofuran-2-yl)-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B6970565.png)
![[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea](/img/structure/B6970569.png)
![2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]acetamide](/img/structure/B6970577.png)
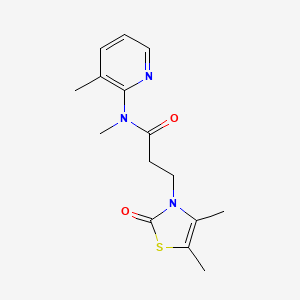
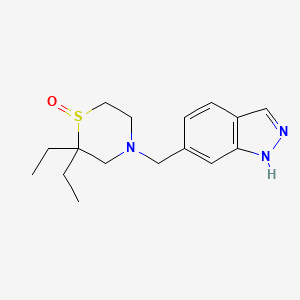
![N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]-1-sulfamoylpiperidine-4-carboxamide](/img/structure/B6970590.png)
![(2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide](/img/structure/B6970598.png)
![1-[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]-N-methyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]methanamine](/img/structure/B6970607.png)

